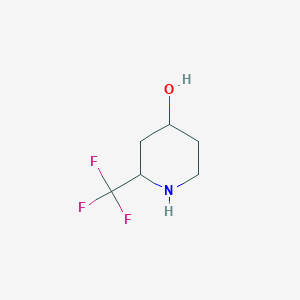
2-(Trifluoromethyl)piperidin-4-ol
Overview
Description
2-(Trifluoromethyl)piperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position
Scientific Research Applications
2-(Trifluoromethyl)piperidin-4-ol has a wide range of scientific research applications:
Safety and Hazards
Future Directions
While specific future directions for “2-(Trifluoromethyl)piperidin-4-ol” were not found in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “this compound”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(trifluoromethyl)piperidin-4-ol, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .
Result of Action
The wide range of therapeutic applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)piperidin-4-ol plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with monoamine transporters, affecting their function . The nature of these interactions often involves binding to the active site of the enzyme or transporter, leading to inhibition or modulation of activity. This compound’s trifluoromethyl group can enhance its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. These effects are mediated through its interactions with specific proteins and enzymes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of neurotransmitter activity . At high doses, it can cause toxic or adverse effects, including disruption of cellular function and metabolic processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity. Understanding these dosage effects is essential for evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting metabolic flux This compound can also alter metabolite levels, leading to changes in cellular metabolism The trifluoromethyl group plays a key role in these interactions, enhancing the compound’s ability to modulate metabolic pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its chemical properties, such as solubility and stability. Understanding these transport and distribution mechanisms is crucial for evaluating its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Industrial Production Methods
In industrial settings, the production of this compound often involves multistep processes that ensure high yield and purity. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of starting materials into the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl and hydroxyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce various alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperidine: Similar in structure but lacks the hydroxyl group, which can affect its chemical reactivity and biological activity.
4-Hydroxy-2-methylpiperidine: Similar in having a hydroxyl group but differs in the presence of a methyl group instead of a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)piperidin-4-ol is unique due to the combination of the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGDTYUQGCQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
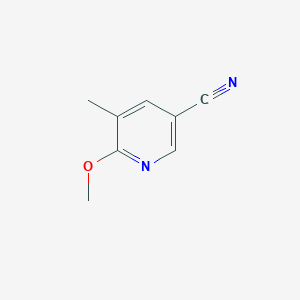
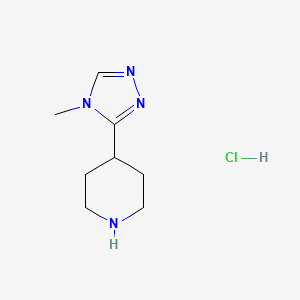
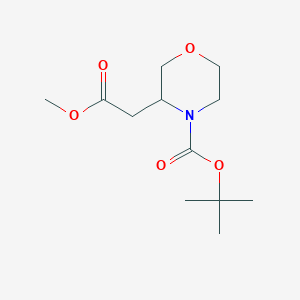
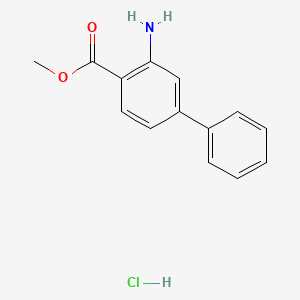
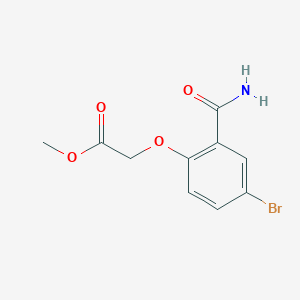
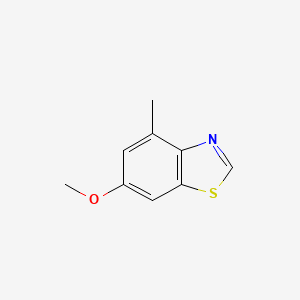
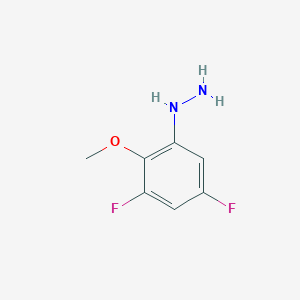
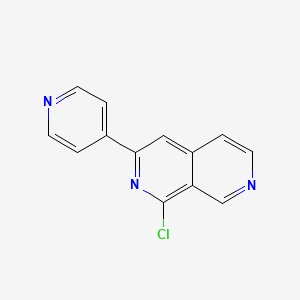
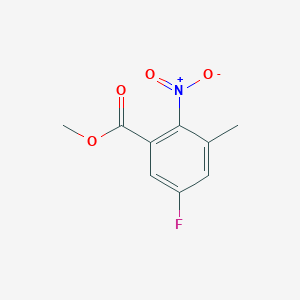
![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)
![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
